N-(2-methoxy-5-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Overview
Description
“N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a triazole ring and substituted phenyl groups, suggests potential biological activity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Urea formation: The final step involves the reaction of the substituted triazole with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the triazole ring or the urea linkage, potentially breaking down the compound into simpler molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, similar compounds have been studied for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a key role in binding to the target, while the phenyl groups might enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methoxy-5-methylphenyl)-N’-[1-(benzyl)-1H-1,2,4-triazol-3-yl]urea
Uniqueness
The unique combination of the methoxy and methyl groups on the phenyl ring, along with the triazole moiety, distinguishes “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” from its analogs. These structural features may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-4-6-15(9-13)11-24-12-20-18(23-24)22-19(25)21-16-10-14(2)7-8-17(16)26-3/h4-10,12H,11H2,1-3H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDFHLPMWDNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)NC3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.